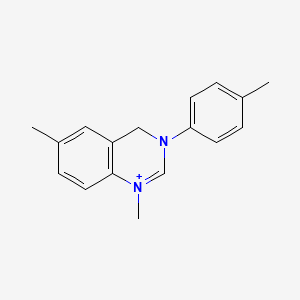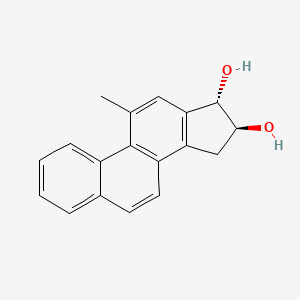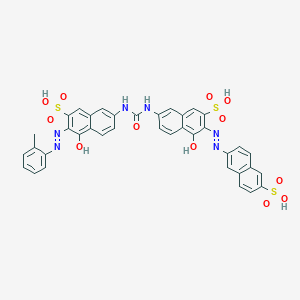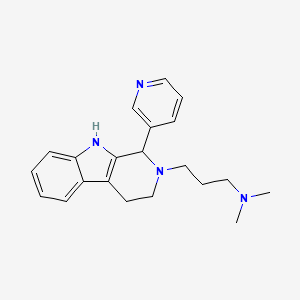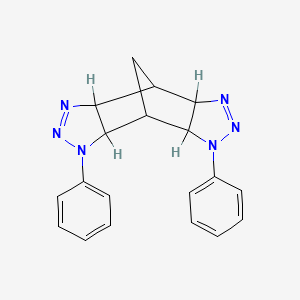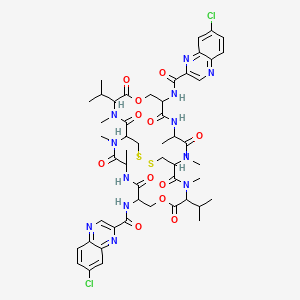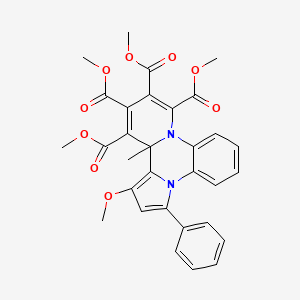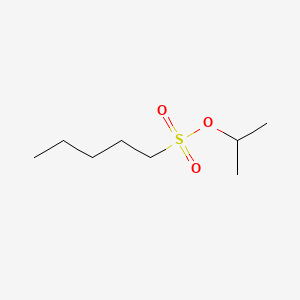![molecular formula C9H14N2O3 B12800111 1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one CAS No. 15336-78-4](/img/structure/B12800111.png)
1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 326359 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. It is known for its role in various biochemical processes and has been studied extensively for its potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 326359 typically involves a series of chemical reactions that include the formation of intermediate compounds. The process often starts with the selection of appropriate starting materials, followed by a series of steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of NSC 326359 is scaled up using large reactors and automated systems. The process involves the same basic steps as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 326359 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. These reactions are usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reactions are often carried out in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
NSC 326359 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential to treat various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of NSC 326359 involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved in its action include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
NSC 326359 can be compared with other similar compounds based on its chemical structure and biological activity. Some similar compounds include:
NSC 264137: Known for its antitumor activity and DNA-binding ability.
NSC 706744: A topoisomerase I inhibitor with potential anticancer properties.
The uniqueness of NSC 326359 lies in its specific molecular interactions and the range of applications it offers in scientific research.
Propriétés
Numéro CAS |
15336-78-4 |
|---|---|
Formule moléculaire |
C9H14N2O3 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
1,3-bis(oxiran-2-ylmethyl)imidazolidin-2-one |
InChI |
InChI=1S/C9H14N2O3/c12-9-10(3-7-5-13-7)1-2-11(9)4-8-6-14-8/h7-8H,1-6H2 |
Clé InChI |
GISIUPLDCAPAPK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1CC2CO2)CC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)

